(S)-N-Boc-2-methylproline methyl ester

Vue d'ensemble

Description

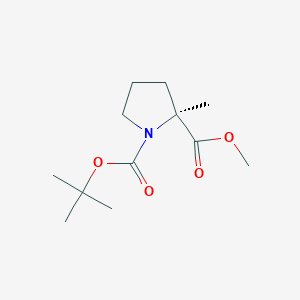

(S)-N-Boc-2-methylproline methyl ester is an organic compound that belongs to the class of esters. It is derived from (S)-2-methylproline, a chiral amino acid, and is often used in organic synthesis and pharmaceutical research. The compound features a Boc (tert-butoxycarbonyl) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-2-methylproline methyl ester typically involves the esterification of (S)-N-Boc-2-methylproline. One common method is the Fischer esterification, where (S)-N-Boc-2-methylproline reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .

Analyse Des Réactions Chimiques

Deprotection of the BOC Group

The tert-butoxycarbonyl (BOC) group is selectively removed under acidic conditions to regenerate the free amine. This reaction is critical for subsequent peptide coupling or functionalization.

Key Findings :

-

TFA in DCM (1:1 v/v) at 0–25°C achieves quantitative deprotection within 1–2 hours .

-

Prolonged exposure to strong acids (e.g., HCl gas) may lead to ester hydrolysis .

Hydrolysis of the Methyl Ester

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, enabling further derivatization.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Basic hydrolysis | LiOH in THF/H₂O (3:1) | (S)-N-Boc-2-methylproline | 85–90% | |

| Enzymatic hydrolysis | Porcine liver esterase (PLE) | (S)-N-Boc-2-methylproline | 78% |

Key Findings :

-

LiOH in tetrahydrofuran (THF)/water at 20–30°C provides high yields without racemization .

-

Enzymatic methods offer enantioselectivity but require optimized pH and temperature .

Alkylation and Stereoselective Functionalization

The steric environment of the 2-methyl group influences reactivity in alkylation and substitution reactions.

Key Findings :

-

Allylic halides favor retention of configuration due to steric shielding by the BOC group .

-

Bulky electrophiles (e.g., benzyl bromide) induce inversion via a steric-controlled mechanism .

Peptide Coupling Reactions

The compound serves as a building block in peptide synthesis, leveraging its methyl ester for activation.

| Coupling Method | Reagents | Product Example | Yield | Reference |

|---|---|---|---|---|

| DCC/HOBt-mediated | DCC, HOBt, DCM | Boc-Pro-MePhe-OMe | 92% | |

| EDCl/HOAt-mediated | EDCl, HOAt, DIPEA | Boc-Pro-Ala-OMe | 88% |

Key Findings :

-

Dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) minimizes racemization .

-

Ethyl dimethylaminopropyl carbodiimide (EDCl) is preferred for sterically hindered substrates .

Reduction and Hydrogenation

The pyrrolidine ring undergoes selective hydrogenation under catalytic conditions.

| Substrate Modification | Catalysts | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Double bond reduction | Pd/C, H₂ | MeOH, RT, 12 h | (S)-N-Boc-2-methylprolinol | 75% |

Key Findings :

-

Hydrogenation with Pd/C at 1 atm H₂ selectively reduces α,β-unsaturated derivatives .

-

Over-reduction to prolinol is mitigated by controlling reaction time and H₂ pressure .

Oxidation Reactions

The 2-methylproline scaffold can be oxidized to introduce ketone or hydroxyl functionalities.

| Oxidation Target | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| C-4 hydroxylation | TCCA/TEMPO in CH₂Cl₂ | (S)-N-Boc-4-hydroxy-2-methylproline | 68% |

Key Findings :

-

Trichloroisocyanuric acid (TCCA) with TEMPO selectively oxid

Applications De Recherche Scientifique

Peptide Synthesis

Role in Peptide Synthesis:

(S)-N-Boc-2-methylproline methyl ester is widely used as a building block in the synthesis of peptides, particularly those containing proline residues. Its incorporation into peptide sequences can enhance structural diversity and stability.

Case Study:

In a study focused on synthesizing proline-rich peptides, researchers utilized this compound to create cyclic peptides that exhibited improved biological activity compared to linear analogs. The cyclic structure contributed to increased resistance to enzymatic degradation, making these peptides suitable for therapeutic applications .

Drug Development

Pharmaceutical Applications:

The compound is significant in developing proline-based pharmaceuticals. Its unique structure allows for modifications that can enhance bioactivity and pharmacokinetic properties.

Case Study:

A notable application involved the synthesis of proline derivatives that demonstrated anti-cancer activity. By modifying the this compound framework, researchers developed compounds that selectively targeted cancer cells while sparing normal cells, showcasing its potential in targeted cancer therapies .

Bioconjugation

Importance in Bioconjugation:

this compound is employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is crucial for creating targeted drug delivery systems.

Data Table: Bioconjugation Applications

| Application Area | Description | Benefits |

|---|---|---|

| Targeted Drug Delivery | Attaching drugs to specific cell types | Increased efficacy and reduced side effects |

| Diagnostic Imaging | Conjugating imaging agents for enhanced visibility | Improved detection of diseases |

| Vaccine Development | Linking antigens to enhance immune response | Better vaccine efficacy |

Material Science

Applications in Material Science:

The compound finds applications in developing novel materials, particularly polymers with specific mechanical properties.

Case Study:

Research has shown that incorporating this compound into polymer matrices can improve their elasticity and thermal stability. This has implications for creating advanced materials used in biomedical devices and flexible electronics .

Research in Enzyme Inhibition

Enzyme Inhibition Studies:

The compound is also explored for its potential in enzyme inhibition research, providing insights into enzyme mechanisms and leading to the design of effective inhibitors.

Case Study:

In a study investigating enzyme inhibitors, this compound was utilized as a scaffold to develop inhibitors targeting specific enzymes involved in metabolic pathways. The results indicated that modifications to the proline structure could significantly enhance inhibitory potency .

Mécanisme D'action

The mechanism of action of (S)-N-Boc-2-methylproline methyl ester involves its interaction with various molecular targets. In enzymatic reactions, the ester can act as a substrate or inhibitor, binding to the active site of enzymes and modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-N-Boc-2-methylproline: The parent compound without the ester group.

(S)-2-methylproline methyl ester: Lacks the Boc protecting group.

(S)-N-Boc-proline methyl ester: Similar structure but without the methyl group on the proline ring.

Uniqueness

(S)-N-Boc-2-methylproline methyl ester is unique due to the presence of both the Boc protecting group and the ester functionality. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-2-methylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFNLDIOHLDSJA-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.